![molecular formula C19H17ClN6O B2744416 N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-73-4](/img/structure/B2744416.png)
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H17ClN6O and its molecular weight is 380.84. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Compounds similar to “N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” have shown promising antiviral activity . For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid showed certain anti-tobacco mosaic virus activity .
Antimicrobial Activity
The compound’s derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species . This suggests that “N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” could potentially be used in the development of new antimicrobial agents .
Antiproliferative Activity
The compound’s derivatives have also shown antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that “N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” could potentially be used in the development of new anticancer drugs .
Molecular Modelling
Molecular modelling studies of the compound’s derivatives have been carried out to study their binding mode with receptors . This information could be useful in the rational design of new drugs .
Synthesis of New Derivatives
The compound can be used as a starting point for the synthesis of new derivatives with potential biological activities . For instance, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid .
Study of Pharmacological Activities
The compound and its derivatives can be used to study various pharmacological activities . This could lead to the discovery and development of new molecules with novel modes of action to treat microbial infections and cancer .
properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-26-18-16(11-21-26)17(22-13-8-6-12(20)7-9-13)24-19(25-18)23-14-4-3-5-15(10-14)27-2/h3-11H,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWOHPQFBUHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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